Methyl 5-fluoro-2-mercaptobenzoate
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Overview
Description
Methyl 5-fluoro-2-mercaptobenzoate: is an organic compound with the molecular formula C8H7FO2S . It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 5-fluoro-2-mercaptobenzoate typically begins with 5-fluoro-2-mercaptobenzoic acid.
Esterification Reaction: The carboxyl group of 5-fluoro-2-mercaptobenzoic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-fluoro-2-mercaptobenzoate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur-containing compounds.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry:
- Methyl 5-fluoro-2-mercaptobenzoate is used as a building block in organic synthesis for the preparation of more complex molecules.
- It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and material science.
Biology:
- The compound is used in biochemical studies to investigate the effects of fluorinated aromatic compounds on biological systems.
- It is employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine:
- This compound is explored for its potential therapeutic applications, including its use as a scaffold for drug design.
- It is studied for its antimicrobial and anticancer properties.
Industry:
- The compound is used in the production of specialty chemicals and materials.
- It is employed in the development of new polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-2-mercaptobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards the target enzymes. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis or other cellular responses.
Comparison with Similar Compounds
Ethyl 5-fluoro-2-mercaptobenzoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5-chloro-2-mercaptobenzoate: Similar in structure but with a chlorine atom instead of a fluorine atom.
Methyl 5-bromo-2-mercaptobenzoate: Similar in structure but with a bromine atom instead of a fluorine atom.
Uniqueness:
- The presence of the fluorine atom in methyl 5-fluoro-2-mercaptobenzoate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs.
- The methyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 5-fluoro-2-sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c1-11-8(10)6-4-5(9)2-3-7(6)12/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURYYKGKBIBXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104456-81-7 |
Source
|
Record name | methyl 5-fluoro-2-sulfanylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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